

An In-Depth Technical Guide to 1-Phenylhydantoin

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Compound of Interest

Compound Name: 1-Phenylimidazolidine-2,4-dione

Cat. No.: B091669

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This technical guide provides a comprehensive overview of 1-phenylhydantoin, also known by its IUPAC name, **1-phenylimidazolidine-2,4-dione**. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential therapeutic applications of this specific hydantoin isomer. While the hydantoin scaffold is a cornerstone in medicinal chemistry, particularly in the development of anticonvulsants, the 1-phenyl substituted variant is less explored than its 5-phenyl counterpart. This guide aims to consolidate the available scientific knowledge on 1-phenylhydantoin and provide a framework for future research and development.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducible scientific research. 1-Phenylhydantoin is structurally distinct from its more commonly studied isomer, 5-phenylhydantoin. The phenyl substituent at the N-1 position significantly influences its chemical and biological characteristics.

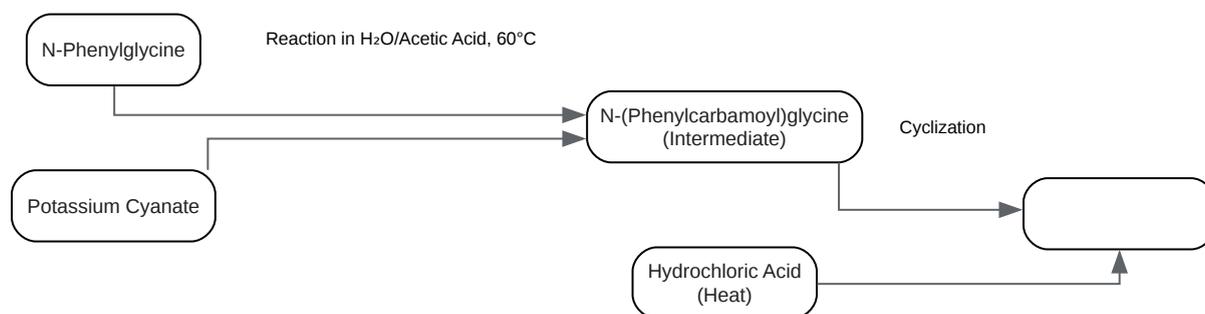
Identifier	Value	Source
IUPAC Name	1-phenylimidazolidine-2,4-dione	[1]
CAS Number	15414-78-5	[1]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1]
Molecular Weight	176.17 g/mol	[1]
Melting Point	197-198 °C	[2]
Solubility	>26.4 µg/mL (at pH 7.4)	[1]

Synthesis of 1-Phenylhydantoin

The synthesis of 1-phenylhydantoin can be achieved through a multi-step process starting from N-phenylglycine. This method provides a reliable route to obtain the target compound for further studies.

Synthetic Pathway

The synthesis involves the reaction of N-phenylglycine with potassium cyanate to form an intermediate, which is subsequently cyclized under acidic conditions to yield 1-phenylhydantoin.



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Caption: Synthetic workflow for 1-phenylhydantoin.

Detailed Experimental Protocol[2]

The following protocol is a detailed, step-by-step methodology for the synthesis of 1-phenylhydantoin.

Materials:

- N-phenylglycine
- Potassium cyanate
- Water (H₂O)
- Acetic acid
- 37% Hydrochloric acid (HCl)
- 95% Ethanol

Procedure:

- A solution of 30.2 g (0.2 moles) of N-phenylglycine in 900 ml of water and 1 ml of acetic acid is heated to 60°C.
- After thirty minutes, a solution of 16.2 g (0.2 moles) of potassium cyanate in 100 ml of water is added to the reaction mixture.
- Heating is continued for an additional 90 minutes.
- 25 ml of 37% hydrochloric acid is then added, and the reaction mixture is heated for 15 hours at 90°C.
- After cooling, the precipitate is filtered.
- The crude product is crystallized from 95% ethanol to yield 8.65 g of 1-phenylhydantoin.

Spectroscopic Characterization

While specific, detailed published spectra for 1-phenylhydantoin are not widely available, data for closely related compounds and general principles of spectroscopy allow for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons, likely in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (-CH₂-) of the hydantoin ring would appear as a singlet further upfield. The N-H proton would likely be a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display characteristic peaks for the two carbonyl carbons (C=O) in the hydantoin ring, typically in the range of δ 150-180 ppm. The phenyl carbons would also be evident in the aromatic region (δ 120-140 ppm), along with the methylene carbon of the hydantoin ring. A ^{13}C NMR spectrum is available in the SpectraBase database[3].

Infrared (IR) Spectroscopy

The IR spectrum of 1-phenylhydantoin is expected to exhibit the following characteristic absorption bands:

- N-H Stretching: A peak in the region of 3200-3400 cm^{-1} , characteristic of the N-H bond in the hydantoin ring.
- C=O Stretching: Two distinct, strong absorption bands for the carbonyl groups, typically around 1700-1780 cm^{-1} .
- Aromatic C-H Stretching: Peaks just above 3000 cm^{-1} .
- Aromatic C=C Bending: Signals in the 1450-1600 cm^{-1} region. An FTIR spectrum is available for viewing in the SpectraBase database[3].

Mass Spectrometry (MS)

The mass spectrum of 1-phenylhydantoin would show a molecular ion peak (M^+) at $m/z = 176$, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the hydantoin and phenyl rings.

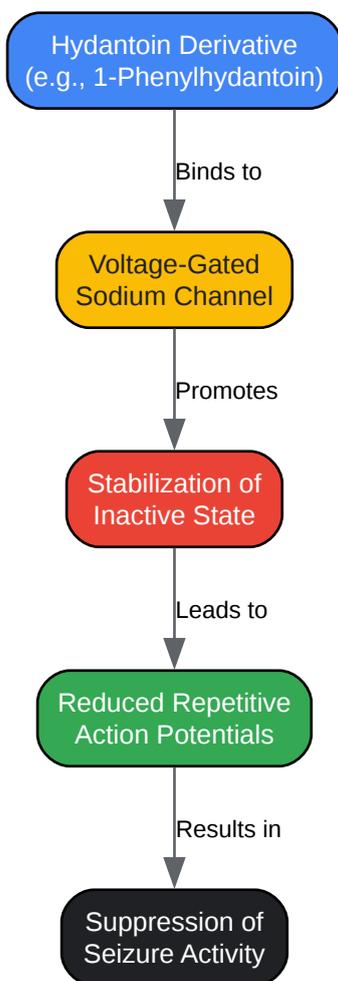
Potential Applications in Drug Development

The hydantoin scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4] While 1-phenylhydantoin itself has not been extensively studied, its structural features suggest potential for therapeutic applications, particularly in areas where other hydantoins have shown promise.

Anticonvulsant Activity

The most well-known application of hydantoin derivatives is in the treatment of epilepsy.[4] The drug phenytoin (5,5-diphenylhydantoin) is a classic example. The structure-activity relationship (SAR) of many anticonvulsant hydantoins suggests that substitution at the N-1 and N-3 positions can modulate activity.[5] Therefore, it is plausible that 1-phenylhydantoin could exhibit anticonvulsant properties.

Proposed Mechanism of Action (General for Hydantoins): Many hydantoin-based anticonvulsants act by modulating voltage-gated sodium channels in neurons. By stabilizing the inactive state of these channels, they reduce the repetitive firing of action potentials that underlies seizure activity.



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Caption: Generalized mechanism of action for anticonvulsant hydantoins.

Other Potential Therapeutic Areas

The versatility of the hydantoin scaffold has led to the exploration of its derivatives in various other therapeutic areas, including:

- Antiarrhythmic agents[4]
- Anticancer agents
- Antimicrobial agents

Further research is necessary to determine if 1-phenylhydantoin possesses clinically relevant activity in any of these areas. The presence of the N-1 phenyl group offers a site for further chemical modification to optimize potential biological activity.

Conclusion and Future Directions

1-Phenylhydantoin is a distinct isomer within the medicinally important hydantoin class of compounds. While a reliable synthetic route has been established, its biological properties remain largely unexplored. The information presented in this guide provides a foundation for researchers to undertake further investigation into the spectroscopic characterization and pharmacological evaluation of this compound. Future studies should focus on:

- Acquiring and publishing detailed NMR, IR, and MS spectra.
- Screening for anticonvulsant activity in established animal models of epilepsy.
- Evaluating its potential in other therapeutic areas where hydantoins have shown promise.
- Exploring the synthesis of novel derivatives of 1-phenylhydantoin to build a structure-activity relationship profile.

By systematically investigating 1-phenylhydantoin, the scientific community can better understand the full therapeutic potential of the hydantoin scaffold and potentially uncover new lead compounds for drug development.

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